molecular formula C12H17Cl2NO B1369136 2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride CAS No. 1177281-35-4

2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride

Cat. No. B1369136
M. Wt: 262.17 g/mol
InChI Key: GMXHVXMKUWZNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17NO.HCl . It is a solid substance and is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride” is characterized by a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms . The compound also contains a methoxyphenyl group attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride” is 227.73 . It is a solid substance .

Scientific Research Applications

Analytical Toxicology

  • Elliott et al. (2015) studied 2-Methoxydiphenidine, closely related to 2-(4-Chloro-2-methoxyphenyl)piperidine, noting its emergence as a research chemical and its involvement in three fatal cases. The study provides valuable analytical data for forensic casework in this area (Elliott et al., 2015).

Pharmaceutical Analysis

  • Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative. This research contributes to the quality control of cough treatments (Liu et al., 2020).

Chemistry and Synthesis

  • Harini et al. (2014) described the synthesis of novel oxime esters derived from piperidin-4-one, including 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, and evaluated their antioxidant and antimicrobial potential (Harini et al., 2014).

Neuropharmacology

  • Marchetti et al. (2000) explored the role of 5-HT4 receptor agonists and antagonists, including compounds with structural similarities to 2-(4-Chloro-2-methoxyphenyl)piperidine, in modulating learning and memory in rats (Marchetti et al., 2000).

Analgesic Research

  • Lalinde et al. (1990) synthesized a series of 3-methyl-4-(N-phenyl amido)piperidines, assessing their intravenous analgesic activity and exploring the potential for short surgical procedures (Lalinde et al., 1990).

Antifungal and Antimicrobial Studies

  • Rameshkumar et al. (2003) synthesized 2,6-diaryl-3-methyl-4-piperidones and evaluated their antifungal activity, contributing to the search for new antimicrobial agents (Rameshkumar et al., 2003).

Psychopharmacology

  • Vanover et al. (2004) characterized AC-90179, a compound structurally related to 2-(4-Chloro-2-methoxyphenyl)piperidine, for its potential as a treatment for psychosis (Vanover et al., 2004).

DNA Binding Studies

  • Mohanraj et al. (2018) synthesized N-acyl derivatives of 2,6-bis(4-methoxyphenyl)piperidin-4-ones and investigated their DNA binding capabilities, contributing to the understanding of DNA-drug interactions (Mohanraj et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, “4-(2-Methoxyphenyl)piperidine hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

As a biochemical for proteomics research , “2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride” has potential for future exploration. The development of new synthetic methods and the discovery of new biological applications of piperidine derivatives are areas of ongoing research .

properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-15-12-8-9(13)5-6-10(12)11-4-2-3-7-14-11;/h5-6,8,11,14H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXHVXMKUWZNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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